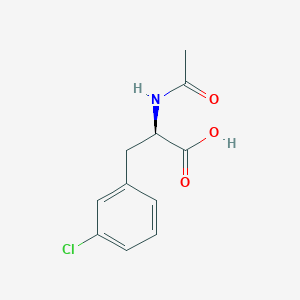

(R)-2-Acetamido-3-(3-chlorophenyl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASYVZNBHCVMEA-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-3-(3-chlorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate starting materials, such as ®-2-Amino-3-(3-chlorophenyl)propanoic acid.

Acetylation: The amino group of the starting material is acetylated using acetic anhydride in the presence of a base like pyridine to form the acetamido derivative.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-2-Acetamido-3-(3-chlorophenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Acetamido-3-(3-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-Acetamido-3-(3-chlorophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological systems and as a probe for enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-2-Acetamido-3-(3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of (R)-2-Acetamido-3-(3-chlorophenyl)propanoic Acid and Analogs

Key Observations:

Substituent Effects on Bioactivity: Halogenated Derivatives: The 3-chloro, 3-bromo, and 2,4-difluoro analogs exhibit varying electronic and steric profiles. Bromine’s larger atomic radius (vs. chlorine) may enhance binding to hydrophobic enzyme pockets, while fluorine’s electronegativity improves metabolic stability .

Therapeutic Potential: Compounds like SXC 2023 demonstrate the versatility of propanoic acid derivatives in targeting CNS disorders, likely via modulation of glutamatergic pathways . Anti-inflammatory activity is inferred from structural parallels to NSAIDs such as ibuprofen (α-(4-isobutylphenyl)propanoic acid), where the aryl group is critical for cyclooxygenase (COX) inhibition .

Synthetic and Physicochemical Properties: Enzymatic resolution methods (e.g., Alcalase®-mediated hydrolysis in ) are effective for obtaining enantiopure (R)- or (S)-isomers. The 3-bromophenyl derivative () has a predicted pKa of 3.49, indicating moderate acidity comparable to other propanoic acid derivatives.

Contrasts and Limitations:

- Positional Isomerism : The 3-chlorophenyl isomer differs significantly from the 4-chlorophenyl variant () in steric hindrance and dipole interactions, which could alter target binding.

- Heterocyclic vs. Phenyl Groups : Thiophen-2-yl () and pyrimidin-2-yl () substituents introduce heteroatoms, affecting solubility and hydrogen-bonding capacity.

Biologische Aktivität

(R)-2-Acetamido-3-(3-chlorophenyl)propanoic acid, also known as a derivative of amino acids with notable structural features, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an acetamido group and a chlorophenyl moiety attached to a propanoic acid backbone. Its unique substitution pattern influences its reactivity and biological activity. The acetamido group allows for hydrogen bonding interactions, while the chlorophenyl group facilitates hydrophobic interactions with biological targets.

The biological activity of (R)-2-Acetamido-3-(3-chlorophenyl)propanoic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with receptor sites can modulate signaling pathways, affecting processes such as cell proliferation and apoptosis.

- DNA Interaction : There is potential for interference with nucleic acids, impacting replication and transcription processes.

Antiproliferative Effects

Research has demonstrated that (R)-2-Acetamido-3-(3-chlorophenyl)propanoic acid exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies involving HCT-116 and HeLa cells have shown that the compound can induce apoptosis and inhibit cell growth effectively. The IC50 values for these effects are comparable to established chemotherapeutics like doxorubicin .

Analgesic and Anti-inflammatory Properties

The compound is also being investigated for its potential analgesic and anti-inflammatory effects. Preliminary studies suggest that it may modulate pain pathways through its action on specific receptors involved in pain perception.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of (R)-2-Acetamido-3-(3-chlorophenyl)propanoic acid:

-

Antiproliferative Activity :

- A study assessed the compound's effects on HCT-116 cells, reporting an IC50 value of approximately 0.69 µM, indicating potent inhibitory action compared to control treatments .

- Another investigation highlighted its apoptotic effects through morphological changes observed in treated cells, such as chromatin condensation .

-

Mechanistic Insights :

- Research indicated that the acetamido group plays a crucial role in enhancing the binding affinity to target proteins, facilitating effective modulation of their activity.

- Molecular docking studies have provided insights into how (R)-2-Acetamido-3-(3-chlorophenyl)propanoic acid interacts with various enzymes, further elucidating its mechanism of action.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| (R)-2-Acetamido-3-(3-chlorophenyl)propanoic acid | 0.69 | Antiproliferative against HCT-116 |

| Doxorubicin | 2.29 | Standard chemotherapy agent |

| (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid | Varies | Similar structure; different activity |

Q & A

Basic: What are the key considerations for synthesizing (R)-2-Acetamido-3-(3-chlorophenyl)propanoic acid with high enantiomeric purity?

Methodological Answer:

The synthesis typically begins with a chiral amino acid precursor, such as (R)-2-amino-3-(3-chlorophenyl)propanoic acid, followed by acetylation using acetic anhydride in the presence of a base (e.g., pyridine) to protect the amino group . To ensure high enantiomeric excess (ee), chiral resolution techniques like crystallization with chiral auxiliaries or enzymatic methods should be employed. For example, Fmoc-protected analogs (e.g., Fmoc-L-3-chlorophenylalanine) can guide stereochemical control during solid-phase synthesis .

Advanced: How can reaction conditions be optimized to minimize racemization during the acetylation step?

Methodological Answer:

Racemization is influenced by temperature, solvent polarity, and base strength. Conduct the acetylation at 0–4°C in aprotic solvents (e.g., dichloromethane) to reduce nucleophilic attack on the chiral center. Use mild bases like pyridine instead of stronger bases (e.g., triethylamine) to avoid deprotonation-induced racemization . Monitor ee via chiral HPLC or circular dichroism (CD) spectroscopy after each step .

Basic: What spectroscopic methods confirm the stereochemistry and purity of this compound?

Methodological Answer:

- NMR : Analyze the coupling constants (e.g., ) in H NMR to confirm the (R)-configuration. The acetamido proton ( ~4.3 ppm) shows distinct splitting patterns based on stereochemistry .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, as demonstrated for structurally related Fmoc-protected analogs .

- HPLC : Use chiral columns (e.g., Chiralpak IA) with UV detection to assess enantiopurity (>98% ee) .

Advanced: How do structural variations (e.g., 3-chloro vs. 4-substituted phenyl groups) impact biological activity?

Methodological Answer:

Substituent position alters electronic and steric properties, affecting target binding. For example:

- 3-Chlorophenyl : Enhances hydrophobic interactions in enzyme active sites compared to 4-cyano or 4-fluoro analogs, as seen in SAR studies of related acetylated amino acids .

- Meta-substitution : May reduce metabolic stability compared to para-substituted derivatives due to altered cytochrome P450 interactions .

Validate discrepancies in bioactivity data by comparing IC values across analogs under standardized assay conditions .

Basic: What are the recommended protocols for stability testing under varying pH and temperature?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C for 24 hours. Monitor degradation via LC-MS; acidic conditions (pH < 3) may hydrolyze the acetamido group .

- Thermal Stability : Store lyophilized samples at -20°C. Avoid prolonged exposure to >40°C, which accelerates racemization in aqueous solutions .

Advanced: How can computational modeling predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to dock the compound into crystallographic structures of target proteins (e.g., kinases or GPCRs). The 3-chlorophenyl group’s Cl atom often participates in halogen bonding with backbone carbonyls .

- MD Simulations : Assess binding stability over 100-ns trajectories; compare free energy landscapes (MM-PBSA) with 4-substituted analogs to explain activity differences .

Basic: What impurities are common in synthesis, and how are they characterized?

Methodological Answer:

- Byproducts : Unacetylated precursors (detectable via LC-MS at m/z ~210) or diacetylated derivatives.

- Impurity Profiling : Use reversed-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) and compare retention times to certified reference standards (e.g., levothyroxine impurities) .

Advanced: How do reaction solvents influence the regioselectivity of functional group modifications?

Methodological Answer:

Polar aprotic solvents (e.g., DMF) favor nucleophilic acetylation at the amino group, while protic solvents (e.g., ethanol) may lead to esterification of the carboxylic acid. For example, sulfuric acid-catalyzed esterification under reflux requires anhydrous conditions to avoid competing hydrolysis .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.